molecular formula C9H9FO3 B1582747 Methyl 2-fluoro-3-methoxybenzoate CAS No. 958991-48-5

Methyl 2-fluoro-3-methoxybenzoate

Cat. No.: B1582747
CAS No.: 958991-48-5
M. Wt: 184.16 g/mol
InChI Key: GRWBDUGTSMVZOH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where a fluorine atom is substituted at the 2-position and a methoxy group is attached at the 3-position of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Direct Esterification: this compound can be synthesized through the esterification of 2-fluoro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with chloroform and aluminum chloride to form the corresponding ketone, followed by reduction and esterification.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-fluoro-3-methoxybenzoic acid, 2-fluoro-3-methoxybenzaldehyde.

  • Reduction: 2-fluoro-3-methoxybenzyl alcohol, 2-fluoro-3-methoxybenzylamine.

  • Substitution: 2-hydroxy-3-methoxybenzoate, 2-amino-3-methoxybenzoate.

Scientific Research Applications

Methyl 2-fluoro-3-methoxybenzoate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the development of pharmaceuticals and agrochemicals. Its applications extend to the fields of medicinal chemistry, where it is used in the synthesis of various bioactive compounds.

Mechanism of Action

Methyl 2-fluoro-3-methoxybenzoate is structurally similar to other fluorinated benzoic acid derivatives, such as Methyl 3-fluoro-4-methoxybenzoate and Methyl 2-fluoro-4-methoxybenzoate. These compounds share the common feature of a fluorine atom on the benzene ring but differ in the position of the methoxy group. The unique positioning of the substituents in this compound gives it distinct chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

  • Methyl 3-fluoro-4-methoxybenzoate

  • Methyl 2-fluoro-4-methoxybenzoate

  • Methyl 2-fluoro-5-methoxybenzoate

  • Methyl 3-fluoro-5-methoxybenzoate

Biological Activity

Methyl 2-fluoro-3-methoxybenzoate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H9F O3
Molecular Weight : Approximately 184.17 g/mol
Structural Features : The compound contains a methoxy group (-OCH₃) and a fluoro group (-F) attached to a benzoate structure, which enhances its reactivity and biological activity.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro group can significantly influence the compound's binding affinity and specificity, potentially leading to the inhibition or activation of various biological pathways.

Biological Activities

  • Antimicrobial Activity
    • Research has indicated that this compound possesses antimicrobial properties, showing effectiveness against several bacterial strains. Studies have demonstrated its potential as an antimicrobial agent, making it a candidate for further development in pharmaceutical applications .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents allows for the exploration of its potential in reducing inflammation in biological models .
  • Anticancer Potential
    • This compound has been investigated for its anticancer activity. Some analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential to reduce inflammation
AnticancerInduces apoptosis in cancer cells

Case Study Example

A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-fluoro-3-methoxybenzoate, and how can purity be optimized?

  • Methodology :

Esterification : Start with 2-fluoro-3-methoxybenzoic acid and methanol under acid catalysis (e.g., H₂SO₄). Monitor completion via TLC (silica gel, ethyl acetate/hexane).

Halogenation : Fluorination of a precursor (e.g., 3-methoxybenzoate derivatives) using agents like Selectfluor™ in aprotic solvents (DMF or acetonitrile) .

  • Purity Optimization :
  • Recrystallize from ethanol/water mixtures.
  • Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove byproducts.
  • Key Data : Typical yields range from 60–85%, depending on reaction conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expect a singlet for the methoxy group (~δ 3.8–4.0 ppm) and splitting patterns for aromatic protons influenced by fluorine (e.g., doublets or triplets) .
  • ¹⁹F NMR : A distinct peak near δ -110 to -120 ppm (referenced to CFCl₃) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 198 (C₉H₉FO₃). Fragmentation patterns confirm ester and fluorine substituents .
    • Infrared (IR) : Stretching bands for ester C=O (~1720 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Approach :

  • Use DFT (Density Functional Theory) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases or proteases) .
    • Key Insight : The fluorine atom enhances electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance in derivatives of this compound?

  • Experimental Design :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions under microwave irradiation to reduce reaction time .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance solubility and reactivity .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF11072
Pd(OAc)₂Toluene8058
CuIDMSO10065

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

  • Case Study : If X-ray diffraction (using SHELXL ) shows a planar aromatic ring, but NMR suggests torsional strain:

Re-examine Crystal Packing : Intermolecular forces (e.g., π-stacking) may distort the isolated molecule’s geometry.

DFT Calculations : Compare optimized gas-phase structures (Gaussian 09) with crystallographic data to identify environmental effects .

  • Resolution : Use synchrotron radiation for high-resolution crystallography to detect subtle conformational differences .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Directed Functionalization :

  • Meta-Directing Effects : The fluorine atom directs electrophiles (e.g., nitration) to the meta position relative to the methoxy group.
  • Protecting Groups : Temporarily protect the ester group (e.g., silylation) to avoid unwanted side reactions .
    • Data-Driven Adjustment : Monitor reaction progress via LC-MS and adjust stoichiometry of directing agents (e.g., Lewis acids like AlCl₃) .

Q. How can computational and experimental data be combined to predict biological activity?

  • Workflow :

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from enzyme inhibition assays.

In Vitro Validation : Test synthesized derivatives against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values with computational predictions .

  • Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced cytotoxicity, aligning with QSAR predictions .

Q. Key Research Gaps and Future Directions

  • Synthetic Challenges : Improve yields in fluorination steps using flow chemistry .
  • Structural Dynamics : Study conformational flexibility via variable-temperature NMR and molecular dynamics simulations .
  • Biological Targets : Explore interactions with emerging targets (e.g., SARS-CoV-2 main protease) using fragment-based drug design .

Properties

IUPAC Name

methyl 2-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWBDUGTSMVZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343876
Record name Methyl 2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958991-48-5
Record name Methyl 2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-fluoro-3-methoxybenzoate

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